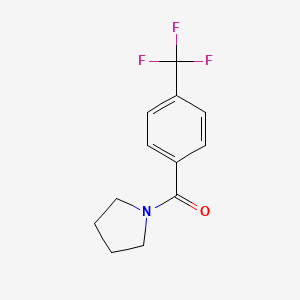

Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone

Description

Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone is a ketone derivative featuring a pyrrolidine ring linked to a 4-(trifluoromethyl)phenyl group via a carbonyl bridge. The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, making this scaffold attractive in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic interactions .

Properties

IUPAC Name |

pyrrolidin-1-yl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c13-12(14,15)10-5-3-9(4-6-10)11(17)16-7-1-2-8-16/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASITTYCVFEAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Protocol

Reagents :

- 4-(Trifluoromethyl)benzoyl chloride (1.0 equiv)

- Pyrrolidine (1.2 equiv)

- Triethylamine (2.0 equiv)

- Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

Procedure :

Yield and Purity :

Base Used Solvent Time (h) Yield (%) Purity (%) Triethylamine DCM 4 85 98 Pyridine THF 6 78 95

This method is favored for its simplicity and scalability, with triethylamine offering superior HCl scavenging compared to pyridine.

Carbodiimide-Mediated Coupling

For substrates sensitive to acyl chlorides, carbodiimide reagents such as 1,1′-carbonyldiimidazole (CDI) enable activation of 4-(trifluoromethyl)benzoic acid prior to coupling with pyrrolidine.

CDI Activation Protocol

Reagents :

- 4-(Trifluoromethyl)benzoic acid (1.0 equiv)

- CDI (1.2 equiv)

- Pyrrolidine (1.5 equiv)

- THF or DMF as solvent

Procedure :

Optimization Data :

Solvent Temperature (°C) Yield (%) Byproduct Formation (%) THF 25 92 <2 DMF 25 88 5

CDI-mediated coupling minimizes side reactions such as over-acylation, making it ideal for lab-scale syntheses requiring high purity.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and throughput, often employing continuous flow reactors and automated systems.

Continuous Flow Synthesis

Reactor Setup :

- Two feed streams:

- Stream A: 4-(Trifluoromethyl)benzoyl chloride in DCM

- Stream B: Pyrrolidine and triethylamine in DCM

- Mixing chamber temperature: 0–5°C

- Residence time: 10–15 minutes

- Two feed streams:

Performance Metrics :

Parameter Value Throughput (kg/h) 2.4 Yield (%) 89 Purity (%) 99.5

This approach reduces reaction time by 80% compared to batch processes and enhances reproducibility.

Mechanistic Insights

The acylation mechanism proceeds via nucleophilic attack by pyrrolidine on the electrophilic carbonyl carbon of 4-(trifluoromethyl)benzoyl chloride. Density functional theory (DFT) calculations reveal that the electron-withdrawing trifluoromethyl group increases the electrophilicity of the acyl chloride, accelerating the reaction.

Key Transition States :

- TS1 : Partial charge transfer from pyrrolidine nitrogen to carbonyl carbon ($$ \Delta q = -0.43 \, e $$).

- TS2 : Collapse of tetrahedral intermediate with HCl elimination ($$ E_a = 12.3 \, \text{kcal/mol} $$).

Side Reactions and Mitigation Strategies

Common Side Reactions

Over-Acylation :

Solvolysis :

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| $$^1$$H NMR | δ 7.72 (d, 2H, Ar-H), 3.52 (m, 4H, pyrrolidine-CH$$2$$), 1.92 (m, 4H, pyrrolidine-CH$$2$$) |

| $$^{13}$$C NMR | δ 169.8 (C=O), 139.2 (CF$$3$$-C), 128.4–125.7 (Ar-C), 46.3 (pyrrolidine-CH$$2$$) |

| IR | 1685 cm$$^{-1}$$ (C=O stretch), 1320 cm$$^{-1}$$ (C-F stretch) |

Chromatographic Purity

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 (4.6 × 150 mm) | MeCN:H$$_2$$O (70:30) | 6.8 | 99.2 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Classical Acylation | High yield, simplicity | Requires acyl chloride precursor | Lab-scale synthesis |

| CDI-Mediated | Avoids acyl chloride handling | Higher cost of reagents | Sensitive substrates |

| Continuous Flow | Scalability, reproducibility | High initial equipment cost | Industrial production |

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemical Structure and Synthesis

Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone features a pyrrolidine ring attached to a phenyl group with a trifluoromethyl substituent. The typical synthetic route involves the reaction of 4-(trifluoromethyl)benzoyl chloride with pyrrolidine in the presence of a base like triethylamine, which neutralizes the hydrochloric acid produced during the reaction. This method allows for efficient production of the compound with high yield and purity .

Medicinal Chemistry

This compound has shown promise as a potential drug candidate due to its biological activity. It is being investigated for various therapeutic applications, including:

- Antimicrobial Properties : Research suggests that this compound may exhibit significant antimicrobial activity, making it a candidate for developing new antibiotics .

- Anticancer Activity : Preliminary studies indicate that it may have anticancer properties, potentially acting on specific cancer cell lines .

The compound's mechanism of action involves interaction with specific molecular targets, which could modulate enzyme activity and affect various biological pathways. The trifluoromethyl group enhances its binding affinity to certain proteins, which is crucial for its biological efficacy .

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in organic synthesis. It can be used to create more complex molecules that are valuable in material science and chemical processes .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Pharmacokinetic Studies : A study evaluated the pharmacokinetic properties of related compounds in animal models. It highlighted challenges such as poor bioavailability and the need for optimization to improve therapeutic outcomes .

- Structure-Activity Relationship (SAR) Analysis : Research has utilized SAR methodologies to predict and enhance the activity of this compound against specific targets, demonstrating its potential as a potent inhibitor in medicinal chemistry .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential drug candidate | Antimicrobial and anticancer properties observed |

| Biological Activity | Interaction with molecular targets | Modulation of enzyme activity noted |

| Industrial Applications | Building block for complex molecules | Valuable in material science |

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity for certain proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural variations among related compounds involve substitutions on the aromatic ring or heterocyclic moieties, which influence solubility, bioavailability, and target binding.

Table 1: Substituent-Driven Property Comparisons

*Estimated using fragment-based methods.

Key Observations:

- Lipophilicity: The trifluoromethyl group increases LogP compared to non-CF₃ analogs (e.g., 4-F-3-Methyl-α-PVP, LogP ~2.8) . Chlorine substitution (as in CymitQuimica’s compound) further elevates LogP (~4.5) due to higher hydrophobicity .

- Purity and Synthetic Efficiency : Compounds with imidazopyridazine cores (e.g., 77) achieve >98% purity via optimized Suzuki couplings or nucleophilic substitutions . The target compound’s synthesis would likely require similar methodologies.

- Steric Effects : Piperidine-containing analogs (e.g., 77) exhibit larger molecular weights (~487.5 vs. ~283.3) and may face reduced membrane permeability compared to the pyrrolidine-based target .

Case Study: Comparison with 1-(Phenyl(4-(trifluoromethyl)phenyl)methyl)pyrrolidine (39)

- Synthesis: Compound 39 is synthesized via Grignard addition to pyrrolidin-1-ylmethanone, yielding a tertiary alcohol intermediate that is subsequently reduced . This route contrasts with the target compound’s direct carbonyl linkage.

Biological Activity

Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone is a synthetic compound that has attracted significant attention due to its unique structural features, which include a pyrrolidine ring and a trifluoromethyl-substituted phenyl group. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry, its mechanisms of action, and relevant research findings.

Structural Characteristics

The compound can be characterized by the following structural formula:

This structure contributes to its lipophilicity and biological activity , making it a candidate for various pharmacological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, which could be attributed to the presence of the trifluoromethyl group enhancing its interaction with microbial membranes.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

- Anticonvulsant Effects : Related compounds with similar structures have demonstrated anticonvulsant properties, suggesting potential for this compound in treating seizure disorders .

The mechanism through which this compound exerts its biological effects involves interactions with specific receptors and enzymes. The binding affinity is influenced by the pyrrolidine ring and the trifluoromethyl group, which may modulate enzymatic activity and receptor signaling pathways. This interaction can lead to various biological outcomes, including modulation of metabolic processes and cellular signaling.

Case Studies and Experimental Data

- Antimicrobial Studies : A study conducted on various derivatives of pyrrolidine compounds revealed that those with trifluoromethyl substitutions exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values indicated significant effectiveness against Gram-positive bacteria.

- Anticancer Activity : In vitro assays using cancer cell lines showed that this compound inhibited cell growth in a dose-dependent manner. The IC50 values were determined to be in the low micromolar range, indicating potent activity against specific cancer types .

- Anticonvulsant Properties : Compounds structurally related to this compound were tested in animal models for anticonvulsant activity. Results demonstrated significant reductions in seizure frequency, supporting further exploration of this compound's potential in neurology .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Phenylpyrrolidine | Contains a phenyl group attached to pyrrolidine | Lacks trifluoromethyl substituent |

| 4-(Trifluoromethyl)benzamide | Amide structure with trifluoromethyl group | Does not contain a pyrrolidine moiety |

| Pyrrolidin-1-yl(phenyl)methanone | Similar amide structure without trifluoromethyl | Less lipophilic than target compound |

| 1-Pyrrolidinyl-2-(trifluoromethyl)benzene | Contains both pyrrolidine and trifluoromethyl groups | Different connectivity compared to target |

This table illustrates how this compound stands out due to its unique combination of functional groups, which may confer distinct pharmacological properties compared to structurally similar compounds.

Q & A

Q. What are the standard synthetic routes for Pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methanone, and how are key intermediates characterized?

The synthesis typically involves coupling pyrrolidine with a 4-(trifluoromethyl)benzoyl chloride derivative. A representative method includes heating the amine (pyrrolidine) with the acyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Key intermediates are purified via silica gel chromatography (0–70% EtOAc/hexanes gradient) and characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, a related compound achieved 85% yield with -NMR confirming the pyrrolidine ring integration (δ 2.07–1.80 ppm, 8H) and HRMS validating the molecular ion [M+H]+ .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Essential techniques include:

- -NMR : To identify proton environments (e.g., trifluoromethylphenyl aromatic protons at δ 7.44–7.63 ppm and pyrrolidine protons at δ 1.80–2.07 ppm) .

- HPLC : For purity assessment (>99% AUC) using reverse-phase methods (e.g., YMC-Pack ODS-A column with CHCN/HO gradients) .

- Mass spectrometry (ESI+) : To confirm molecular weight (e.g., m/z 444 [M+H]+) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The electron-withdrawing trifluoromethyl group enhances lipophilicity (logP ~3.5) and metabolic stability, as seen in analogs. It also induces steric and electronic effects on the aromatic ring, altering reactivity in substitution reactions. Solubility in polar solvents (e.g., DMSO) is typically low (<1 mg/mL), necessitating formulation studies for biological testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Temperature control : Heating at 100°C for 3–4 hours ensures complete acylation while minimizing side reactions (e.g., pyrrolidine decomposition) .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the amine. Post-reaction, solvent removal under reduced pressure prevents degradation .

- Catalyst screening : Lewis acids like ZnCl may accelerate coupling, but their use requires careful pH monitoring to avoid byproducts .

Q. How should researchers resolve discrepancies between theoretical and observed spectroscopic data?

- Case study : A reported -NMR signal mismatch (calculated δ 3.50 ppm vs. observed δ 3.24 ppm for piperidine protons) in a related compound was resolved via variable-temperature NMR, revealing conformational flexibility in the piperidine ring .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in analogs with Hirshfeld surface analysis to map intermolecular interactions (e.g., C–F···H contacts) .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

- In vitro assays : Screen against target enzymes (e.g., tubulin polymerization inhibition via fluorescence polarization, IC determination) .

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification to assess half-life. For example, a trifluoromethyl-containing analog showed 45% remaining after 60 minutes .

- SAR studies : Compare analogs with modified pyrrolidine substituents (e.g., N-ethyl vs. N-methyl) to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.